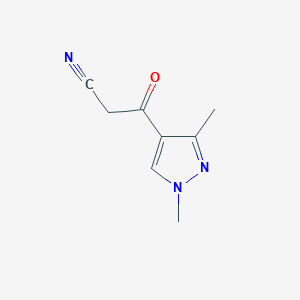

3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

Description

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile (CAS: 158386-99-3) is a nitrile-containing β-ketoenamine derivative featuring a 1,3-dimethylpyrazole core. This compound has been widely utilized as a versatile synthon in heterocyclic chemistry due to its dual electrophilic sites (the carbonyl and nitrile groups) and the electron-rich pyrazole ring. It serves as a precursor for synthesizing triazolotriazines, pyrazolotriazines, and other fused heterocyclic systems . Notably, its commercial availability has been discontinued (as per CymitQuimica listings), but its synthetic utility remains significant in academic research .

Properties

IUPAC Name |

3-(1,3-dimethylpyrazol-4-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6-7(5-11(2)10-6)8(12)3-4-9/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTLYBFXAHGMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable nitrile precursor under controlled conditions. One common method involves the use of ethyl acetoacetate and triethyl orthoformate as starting materials, followed by multi-step reactions to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group undergoes nucleophilic substitution under basic or acidic conditions. Key examples include:

Mechanistic Insight : Hydrazones form via diazonium coupling, followed by cyclization under thermal or acidic conditions to yield heterocycles like triazolotriazones .

Cyclization Reactions

Cyclization is a prominent pathway due to the proximity of reactive groups.

Example : Self-trimerization of 3-oxoalkanenitriles under thermal conditions yields aniline derivatives (e.g., 23b–c ) .

Condensation Reactions

The ketone and nitrile groups participate in condensations with carbonyl-containing reagents.

Key Observation : Condensation with DMFDMA produces enaminonitriles that further react with malononitrile to form pyridines via an unprecedented rearrangement .

Coupling Reactions with Diazonium Salts

The compound acts as a cyanoacetylating agent in diazo-coupling reactions:

Notable Result : Compound 16a demonstrated 91.95% ABTS radical scavenging activity and protected DNA from oxidative damage .

Rearrangement Reactions

Unexpected skeletal rearrangements have been documented:

| Reactant | Conditions | Product | Mechanism |

|---|---|---|---|

| Enaminonitriles + malononitrile | Piperidine, ethanol | 2-Dialkylaminopyridines (e.g., 13a–b ) | Dimroth rearrangement of pyranimine intermediates |

| Hydrazones + hydroxylamine | DMF, NaOAc, reflux | Pyridines (e.g., 11a–f ) | Ring-opening and re-cyclization |

Example : Heating hydrazones with hydroxylamine in DMF triggers a cascade rearrangement to yield pyridines instead of expected pyranones .

Biological Activity Correlations

While not a direct chemical reaction, derivatives exhibit notable bioactivity:

-

Antioxidant Activity : Pyrazolotriazones (e.g., 7 , 10 ) show 85–92% ABTS radical scavenging .

-

DNA Protection : Hydrazone 16a mitigates bleomycin-induced DNA damage .

Comparative Reactivity of Structural Analogs

The 1,3-dimethylpyrazole isomer’s reactivity differs subtly from 3,5-dimethyl analogs:

| Feature | 1,3-Dimethyl Isomer | 3,5-Dimethyl Isomer |

|---|---|---|

| Nitrile Reactivity | Enhanced electrophilicity | Moderate reactivity |

| Cyclization Efficiency | Higher yields in pyridine formation | Favors pyrazoles |

| Biological Activity | Stronger antioxidant effects | Lower ABTS activity |

This compound’s multifunctional design enables its use in synthesizing pharmacologically active heterocycles, with reactivity patterns influenced by substituent positioning and reaction conditions. Further studies are warranted to explore its applications in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is with a molecular weight of approximately 163.18 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the nitrile and ketone functional groups enhances its reactivity and potential applications in synthesis.

Synthesis of Bioactive Compounds

One of the primary applications of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is as a precursor for synthesizing various bioactive heterocyclic compounds.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives synthesized from this compound exhibit anticancer properties. For instance, it has been utilized to create 1-aroyl-3,5-dimethyl-pyrazoles, which were screened for anti-HCV (Hepatitis C Virus) and anticancer activities against human tumor cell lines. These studies indicated promising results, highlighting the compound's potential in developing new therapeutic agents .

Table 1: Summary of Bioactive Derivatives Synthesized

| Compound Name | Activity Type | Reference |

|---|---|---|

| 1-Acetamido-3-(1,3-dimethylpyrazol-4-yl)-2-propanone | Anticancer | |

| 1-Aroyl derivatives | Anti-HCV | |

| Pyrazole-based heterocycles | Antimicrobial |

Role in Organic Synthesis

The compound serves as an effective cyanoacetylating agent in organic synthesis. It facilitates the formation of carbon-carbon bonds and can be involved in multi-component reactions that lead to complex molecular architectures.

Example: Synthesis Pathways

In one reported synthesis pathway, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile was reacted with various amines to produce substituted pyrazoles with significant biological activity. This demonstrates its versatility as a building block in synthetic organic chemistry .

Material Science Applications

Beyond biological applications, there is growing interest in utilizing this compound within material science. Its unique structural features may contribute to the development of novel materials with specific properties.

Potential Applications

- Polymer Chemistry : The compound could be integrated into polymer matrices to enhance thermal stability or mechanical properties.

- Sensors : Due to the presence of functional groups that can interact with various analytes, it may be explored for use in chemical sensors.

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile and analogous compounds:

Pyrazole-Based Analogs

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile: The 3,5-dimethyl substitution on the pyrazole ring introduces steric hindrance, reducing accessibility to the β-ketoenamine moiety compared to the 1,3-dimethyl isomer. This difference directs reactivity toward selective condensations, such as forming bis(cyanoacetamide) derivatives with aromatic diamines .

- Target Compound (1,3-Dimethyl) : The 1,3-dimethyl configuration enhances electron density on the pyrazole ring, facilitating cyclocondensation with nitrogen nucleophiles (e.g., hydrazines) to yield triazolotriazines .

Indole-Based Analog

3-(1H-Indol-3-yl)-3-oxopropanenitrile leverages the indole core’s electron-rich π-system and hydrogen-bonding capacity. This enables its use in multicomponent reactions (e.g., with aldehydes and malononitrile) to synthesize 4H-pyran derivatives under ultrasonic irradiation or thermal conditions .

Thiazole-Based Analog

The thiazole ring in 3-(4-methyl-2-(tosylamino)-thiazol-5-yl)-3-oxopropanenitrile introduces electron-withdrawing effects, enhancing electrophilicity at the β-ketoenamine site. This promotes nucleophilic substitutions, enabling the synthesis of pyridine- and benzimidazole-fused heterocycles .

Bis-3-oxopropanenitrile

This linear analog lacks a heterocyclic core but features two reactive β-ketonitrile groups. It reacts with diazonium salts to form hydrazones, demonstrating utility in synthesizing conjugated systems for materials science applications .

Key Research Findings

Steric and Electronic Effects :

- Substituent positions on the pyrazole ring (1,3- vs. 3,5-dimethyl) critically influence reactivity. The 1,3-dimethyl configuration enhances cyclization efficiency in triazolotriazine synthesis, while 3,5-dimethyl derivatives favor linear polymerizations .

- Indole-based analogs exhibit broader bioactivity due to the indole moiety’s inherent pharmacological relevance .

Reaction Conditions: Ultrasonic irradiation significantly improves yields in indole-derived 4H-pyran syntheses compared to thermal methods . Thiazole derivatives require harsher conditions (e.g., refluxing ethanol) for nucleophilic substitutions due to reduced electrophilicity .

Catalytic Systems: Nano-architectured catalysts (e.g., CQDs–N(CH₂PO₃H₂)₂) enhance reaction efficiency for indole-containing compounds . Acidic ionic liquids ([PVI-SO₃H]Cl) facilitate spiropyran synthesis from β-ketonitrile precursors .

Biological Activity

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile, also known by its CAS number 36140-83-7, is a compound of interest due to its potential biological activities. The pyrazole moiety is recognized for its diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic activities. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₈H₉N₃O

- Molecular Weight : 163.18 g/mol

- Purity : >97% (HPLC)

- Physical State : Solid (white to almost white powder)

- Melting Point : 118.0 - 121.0 °C

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile have demonstrated cytotoxic effects against various cancer cell lines. A study evaluating multiple pyrazole derivatives reported that certain compounds induced apoptosis in cancer cells through the inhibition of anti-apoptotic proteins .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile | H460 | Data not available |

| Similar derivatives | A549 | 31.4 |

| Similar derivatives | HT-29 | Data not available |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented. A recent review highlighted that several synthesized pyrazole compounds exhibited high COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 µM . The compound's structure significantly influences its anti-inflammatory efficacy.

| Compound | COX Inhibition (IC50) | Selectivity Index |

|---|---|---|

| 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile | Data not available | Data not available |

| Other pyrazole derivatives | 0.02 - 0.04 µM | High |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds containing the pyrazole ring have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes .

Case Studies

Several studies have investigated the biological activities of similar compounds to 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile:

- Study on Anti-inflammatory Effects :

- Cytotoxicity Assessment :

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving 3-oxopropanenitrile derivatives. For example, in multi-step syntheses, intermediates like 3-(4-bromophenyl)-3-oxopropanenitrile are reacted with hydrazine derivatives under reflux conditions in polar solvents (e.g., DMSO or DMF) . Purification often involves column chromatography (using ethyl acetate/hexane gradients) or recrystallization from 2-propanol/methanol to isolate high-purity products .

Q. How is the structural identity of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile confirmed?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR verify substituent positions (e.g., pyrazole methyl groups and nitrile signals).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHNO, MW 163.18) .

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine crystal structures to validate stereochemistry .

Q. What solvent systems and reaction conditions optimize the stability of 3-oxopropanenitrile derivatives during synthesis?

- Methodological Answer : High-boiling polar aprotic solvents (e.g., DMSO, DMF) at 80–100°C minimize decomposition of the nitrile group. Reaction progress is monitored via TLC (silica gel, UV detection). Stabilizing agents like triethylamine are added to neutralize acidic byproducts .

Advanced Research Questions

Q. How can this compound serve as a building block in designing kinase inhibitors (e.g., JAK1-selective agents)?

- Methodological Answer : The nitrile and pyrazole moieties are key pharmacophores. For example, in JAK1 inhibitor design, the pyrazole ring enhances target binding, while the nitrile group improves metabolic stability. Structure-activity relationship (SAR) studies involve substituting the pyrazole’s methyl groups or modifying the nitrile’s electronic properties. Computational docking (e.g., using AutoDock) and enzymatic assays validate selectivity .

Q. What strategies resolve contradictions in reaction outcomes when using 3-oxopropanenitrile derivatives in cycloadditions?

- Methodological Answer : Competing pathways (e.g., 1,3-dipolar vs. nucleophilic addition) are controlled by:

- Base Selection : Sodium methylate promotes nitrile imine formation for [3+2] cycloadditions, while weaker bases favor alternative pathways .

- Temperature : Lower temperatures (–20°C) stabilize reactive intermediates, reducing side reactions .

- Substituent Effects : Electron-withdrawing groups on the pyrazole direct regioselectivity in heterocycle formation .

Q. How do researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve:

- Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures (>150°C) .

- HPLC-MS : Monitors degradation products in buffered solutions (pH 1–13) over 24–72 hours.

- Kinetic Modeling : Predicts shelf-life using Arrhenius equations under stress conditions (40–60°C) .

Q. What purification challenges arise during scale-up, and how are they addressed?

- Methodological Answer : At larger scales (>10 g), silica gel chromatography becomes impractical. Alternatives include:

- Recrystallization Optimization : Solvent screening (e.g., ethanol/water mixtures) improves yield and purity .

- Flash Chromatography : Automated systems with prepacked columns enhance reproducibility .

- Distillation : For low-melting-point derivatives, short-path distillation under reduced pressure avoids thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.